molecular formula C18H12N4O4S B11965354 (5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11965354
M. Wt: 380.4 g/mol
InChI Key: ZLAMWTVEPPIBGP-XNTDXEJSSA-N
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Description

(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a methoxyphenyl and nitrobenzylidene substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves cyclization with an appropriate reagent to form the fused triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.

Scientific Research Applications

(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)thiazole
  • (5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)triazole

Uniqueness

(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused thiazole and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12N4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

(5E)-2-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12N4O4S/c1-26-14-7-5-12(6-8-14)16-19-18-21(20-16)17(23)15(27-18)10-11-3-2-4-13(9-11)22(24)25/h2-10H,1H3/b15-10+

InChI Key

ZLAMWTVEPPIBGP-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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